Product packaging for Poloxamer 188(Cat. No.:CAS No. 106392-12-5)

Poloxamer 188

Cat. No.: B019194
CAS No.: 106392-12-5
M. Wt: 102.13 g/mol
InChI Key: RVGRUAULSDPKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Poloxamer is an epoxide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B019194 Poloxamer 188 CAS No. 106392-12-5

Properties

IUPAC Name

2-methyloxirane;oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGRUAULSDPKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1.C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5
Record name Ethylene oxide-propylene oxide triblock copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691397-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2-methyl-, polymer with oxirane, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126925-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene oxide-propylene oxide diblock copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697765-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene oxide-propylene oxide copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene oxide-propylene oxide block copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106392-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline]
Record name Oxirane, 2-methyl-, polymer with oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poloxalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6740
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in cold water
Record name Poloxamer 188
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Liquid

CAS No.

53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5
Record name Thanol E 4003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poloxamer 407
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poloxamer 188
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poloxalene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11451
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poloxalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxirane, 2-methyl-, polymer with oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-methyl-, polymer with oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxirane, 2-methyl-, polymer with oxirane, block
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLOXALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Polymeric Micelle Formation Mechanisms

The formation of polymeric micelles from poloxalene in an aqueous environment is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic PPO blocks and water molecules. This self-assembly occurs above a specific concentration, known as the critical micelle concentration (CMC), and a certain temperature, the critical micelle temperature (CMT).

Below the CMC and CMT, poloxalene molecules exist as individual unimers in solution. As the concentration and temperature increase beyond these critical points, the hydrophobic PPO blocks aggregate to form a core, which is shielded from the aqueous environment by a corona of the hydrophilic PEO blocks. wikipedia.org The primary driving force for this micellization is the hydrophobic effect, which leads to a significant increase in the entropy of the system due to the release of ordered water molecules from around the hydrophobic chains. wikipedia.org

The CMC is a key parameter that indicates the stability of the resulting micelles; a lower CMC value suggests greater stability. For poloxamers in general, the CMC is influenced by the length of both the PPO and PEO blocks. An increase in the length of the hydrophobic PPO block typically leads to a decrease in the CMC, as the driving force for aggregation becomes stronger. Conversely, longer hydrophilic PEO blocks tend to increase the CMC. wikipedia.org

The process of micellization is also temperature-dependent. For nonionic surfactants like poloxalene, the CMC generally decreases as the temperature rises. This is attributed to the increased dehydration of the PEO chains at higher temperatures, which reduces their solubility and promotes the self-assembly process. nih.gov

Illustrative Data on Poloxamer Micellization Parameters

Poloxamer TypePPO Block Length (units)PEO Block Length (units)Approximate CMC (M) at 25°C
Poloxamer A30151 x 10-4
Poloxamer B50305 x 10-5
Poloxamer C30502 x 10-4

Investigation of Poloxalene Interactions at Aqueous and Biological Interfaces

The amphiphilic nature of poloxalene dictates its behavior at interfaces, such as the air-water interface and biological membranes. The hydrophobic PPO block has a high affinity for non-polar environments, while the hydrophilic PEO blocks prefer the aqueous phase.

At an air-water interface, poloxalene molecules orient themselves to minimize free energy. The hydrophobic PPO blocks are expelled from the water phase and align at the interface, while the hydrophilic PEO chains remain hydrated in the aqueous subphase. This adsorption at the interface leads to a reduction in the surface tension of the water. Studies on related poloxamers have shown that at low surface concentrations, the polymer chains may lie flat, forming a "pancake" like structure. As the concentration increases, they adopt a more crowded "brush" conformation with the PEO chains extending into the aqueous phase. nih.gov

The interaction of poloxalene with biological interfaces, such as lipid bilayers of cell membranes, is of significant interest. The hydrophobic PPO core of poloxalene can interact with the hydrophobic acyl chains of the lipid bilayer. This interaction can lead to the insertion of the PPO block into the membrane, while the PEO corona remains in the aqueous exterior. The extent of this interaction depends on the lipid composition of the membrane and the specific architecture of the poloxalene molecule. Research on other poloxamers suggests that those with a higher PPO/PEO ratio exhibit stronger interactions with lipid membranes. nih.gov This interaction can influence the fluidity and permeability of the cell membrane.

Influence of Block Copolymer Architecture on Supramolecular Assembly

The architecture of the poloxalene block copolymer, specifically the relative lengths of the PPO and PEO blocks, plays a critical role in determining the morphology of the resulting supramolecular assemblies. While spherical micelles are the most common structures formed, other morphologies such as cylindrical or worm-like micelles and lamellar structures can also be observed under different conditions of concentration, temperature, and solvent composition. mdpi.com

The self-assembly process is governed by a delicate balance of forces, including the stretching of the core-forming PPO blocks, the repulsion between the corona-forming PEO blocks, and the interfacial tension between the core and the surrounding aqueous medium. Altering the block lengths can shift this balance, leading to transitions between different supramolecular structures. mdpi.com For example, an increase in the length of the PPO block can favor the formation of elongated or lamellar structures over spherical micelles.

Biological Activities and Mechanistic Elucidation Studies

Elucidation of Surfactant Mechanisms in Biological Systems

The primary and most well-documented biological activity of poloxalene is its function as a potent anti-foaming agent, which stems from its surfactant properties. In biological systems like the rumen, it alters the physical properties of the liquid phase to destabilize persistent foams.

Poloxalene acts by lowering the surface tension of aqueous fluids. usda.govresearchgate.net In the context of ruminal tympany (bloat), fermentation gases become trapped in a stable, viscous foam formed from soluble plant proteins. usda.gov Poloxalene, as a non-ionic surfactant, reduces the surface tension of the liquid surrounding the gas bubbles. usda.govresearchgate.net This action weakens the protein film that gives the bubbles their stability, preventing them from coalescing and collapsing. usda.gov

Research has quantified this effect in the rumen fluid of cattle. In one study, the introduction of poloxalene into the diet of fistulated cows resulted in a marked and measurable decrease in the surface tension of their rumen fluid compared to untreated cows. core.ac.uk The surface tension in untreated cows grazing on alfalfa was consistently measured above 53 dynes/cm, whereas in treated cows, the surface tension was maintained at approximately 44 dynes/cm. core.ac.uk This reduction is critical for destabilizing the foam matrix. usda.govcore.ac.uk

Effect of Poloxalene on Rumen Fluid Surface Tension (dynes/cm) core.ac.uk
Treatment11 am1 pm3 pm

Following the reduction in surface tension, poloxalene actively destabilizes the foam structure. The stable foam in conditions like legume bloat consists of gas bubbles trapped in a liquid phase made viscous by soluble proteins and fine particles. usda.gov By reducing surface tension, poloxalene disrupts the cohesive forces within the liquid film of the bubbles. usda.gov This allows the small, trapped bubbles to coalesce into larger, less stable ones, which can then separate from the liquid digesta and be expelled from the rumen through eructation. usda.gov While the foam-breaking effect is well-established as the primary mechanism of action, detailed kinetic studies quantifying the rate of foam collapse specifically within the complex rumen environment are not extensively documented in the available literature. However, it is known that poloxalene is faster-acting than other agents like oils. usda.gov

Molecular Interactions with Biological Membranes and Proteins

The amphiphilic nature of poloxalene, derived from its hydrophobic poly(propylene oxide) (PPO) core and hydrophilic poly(ethylene oxide) (PEO) chains, facilitates its interaction with key biological macromolecules. sigmaaldrich.com

Studies on the broader class of poloxamers show they interact directly with the lipid bilayers of cell membranes. researchgate.netproquest.com The hydrophobic PPO block can insert itself into compromised or loosely packed areas of the lipid bilayer, while the hydrophilic PEO chains remain at the membrane-water interface. sigmaaldrich.comsigmaaldrich.comresearchgate.net This interaction can alter the physical properties of the membrane, for instance by decreasing its stretching modulus and increasing its toughness, thereby enhancing the membrane's structural stability and resistance to stress. researchgate.net Furthermore, some poloxamers have been shown to decrease the microviscosity of the cell membrane, a process known as membrane fluidization. researchgate.net The extent of these interactions can be influenced by the lipid composition of the membrane, such as its cholesterol content. sigmaaldrich.comnih.gov

Poloxalene and related polymers also interact with proteins. Research indicates that Poloxamer 188 can inhibit the adsorption of proteins to surfaces by forming protein-surfactant complexes that have a low affinity for adsorption. researchgate.net It is also proposed that poloxamers can bind to exposed hydrophobic regions on a protein's surface. sigmaaldrich.com This action can stabilize the protein, preventing aggregation that might otherwise be induced by mechanical or interfacial stresses. sigmaaldrich.com

Modulation of Enzymatic Activity and Biochemical Pathways

Direct activation or inhibition of specific enzymatic pathways by poloxalene is not a widely documented mechanism. However, its surfactant properties have the potential to indirectly influence enzymatic processes. As surface-active agents, poloxamers are capable of altering protein conformation, which could theoretically impact the activity of enzymes. researchgate.net

Cellular and Subcellular Effects of Poloxalene Exposure

At the cellular level, the most notable effect of poloxamers is their ability to stabilize and repair damaged cell membranes. researchgate.netelsevierpure.com This mechanism is believed to involve the insertion of the polymer into defects within the lipid bilayer. researchgate.netnih.gov By "patching" these membrane lesions, poloxamers can reestablish the integrity of the cell membrane, preventing the uncontrolled flow of ions and the loss of cellular contents that would otherwise lead to cell death. nih.gov This membrane-sealing capability has been shown to protect cells from a variety of insults, including mechanical shear stress, electrical injury, and ischemia-reperfusion injuries. sigmaaldrich.comnih.gov

Regarding subcellular effects, research into poloxamer-based drug delivery systems has provided insights into their intracellular localization. Confocal microscopy studies have shown that some poloxamer formulations co-localize with probes for the endoplasmic reticulum. researchgate.net This suggests that this organelle may be a site of interaction or accumulation for these polymers following cellular uptake.

Advanced Veterinary Science Research Applications

Research into Ruminant Frothy Bloat Pathophysiology

Frothy bloat, also known as primary ruminal tympany, is a life-threatening condition in ruminants characterized by the entrapment of fermentation gases in a stable foam within the rumen. brusselsagri.com Research into the pathophysiology of this condition has identified the critical role of certain dietary components and microbial activity. The consumption of lush, rapidly digestible forages, particularly legumes like alfalfa and clover, is a primary causative factor. These forages contain high concentrations of soluble proteins, which act as foaming agents.

The mechanism of foam formation involves the interaction of plant proteins, microbial polysaccharides (slime), and the gases produced during rumen fermentation (primarily carbon dioxide and methane). The rapid degradation of plant material releases these proteins, which then stabilize the gas bubbles produced by the rumen microbes, preventing them from coalescing and being expelled through eructation. The viscosity of the rumen fluid is a key factor, with increased viscosity contributing to a more stable foam. Research has shown that the proliferation of certain rumen microbial populations, particularly those that produce excessive slime, exacerbates the condition. This complex interplay of dietary factors and microbial activity leads to the development of a persistent, stable foam that can rapidly lead to ruminal distension and life-threatening complications.

In Vitro Rumen Model Development for Anti-Bloat Efficacy Assessment

To facilitate the study of anti-bloat agents like Poloxalene without the need for live animal trials in the initial stages, researchers have utilized in vitro rumen models. These laboratory-based systems are designed to simulate the conditions within the rumen, allowing for the controlled assessment of the efficacy of various compounds.

One area of focus has been the development of models to evaluate the dissolution and persistence of different formulations of Poloxalene. For instance, research has been conducted on paste formulations of the surfactant. These in vitro models have been used to compare the rate of detergent washout of paste formulations relative to liquid preparations. Studies have demonstrated that the diffusion rate curves of Poloxalene paste in a rumen model show striking similarities to those observed in vivo, suggesting that these models can be a valuable screening system for new formulations. nih.gov This allows for the preliminary assessment of factors like detergent longevity in the rumen liquor, which is crucial for its prophylactic efficacy. The development and testing of such rumen models are considered warranted to streamline the research and development of more effective anti-bloat products. nih.gov

In Vivo Efficacy Studies of Poloxalene in Ruminants

Extensive in vivo research has been conducted to evaluate the effectiveness of Poloxalene in preventing and treating frothy bloat in ruminants under real-world conditions. These studies have been crucial in establishing its role in veterinary medicine.

Field Trial Methodologies and Outcome Analysis

Field trials investigating the efficacy of Poloxalene have employed various methodologies to assess its performance. A common approach involves the administration of Poloxalene to cattle grazing on bloat-producing pastures, such as those with high concentrations of alfalfa or clover. The outcomes are typically measured by monitoring the incidence and severity of bloat in treated versus untreated control groups.

In one such trial, Poloxalene was administered daily, either as a premix added to the feed or as a solution by drenching. The results indicated that both methods were effective in reducing the incidence of bloat in cattle on high-concentrate diets. nih.gov Furthermore, the solution was also found to be an effective therapeutic agent when administered as a drench to animals already exhibiting signs of bloat. nih.gov

Table 1: Summary of a Field Trial on Poloxalene Efficacy in Cattle on High Concentrate Diets

Treatment GroupMethod of AdministrationOutcome
Group APoloxalene premix in feedEffective in reducing the incidence of bloat
Group BPoloxalene solution via drenchingEffective in reducing the incidence of bloat and effective as a therapeutic agent
Control GroupNo PoloxaleneHigher incidence of bloat

This table is a representation of findings from research on Poloxalene's efficacy.

Comparative Research with Alternative Bloat Control Agents

Research has also focused on comparing the efficacy of Poloxalene with other agents used for bloat control. Alternative treatments include vegetable oils, mineral oils, and other synthetic surfactants. usda.gov

Studies have shown that while oils can be effective in reducing surface tension and controlling foam, Poloxalene is often considered a highly effective nonionic surfactant specifically for legume bloat. brusselsagri.com In emergency situations, Poloxalene is noted for its ability to relieve legume bloat in cattle within minutes when used as directed. usda.gov Comparative analyses often highlight the convenience and consistent efficacy of Poloxalene when administered correctly.

Table 2: Comparison of Bloat Control Agents

AgentTypePrimary Mechanism of ActionNotes
PoloxaleneNon-ionic surfactantReduces surface tension of foam bubblesHighly effective for legume bloat brusselsagri.com
Vegetable OilsLipidReduces surface tensionCan be effective but may require larger volumes
Mineral OilPetroleum derivativeReduces surface tensionCan be effective but may have limitations in certain production systems
Alcohol EthoxylatesSurfactantReduces surface tensionUsed as an antifoaming agent in some regions brusselsagri.com

This table provides a comparative overview of different bloat control agents.

Impact of Poloxalene on Rumen Microbial Ecosystem Dynamics

The impact of Poloxalene on the rumen microbial ecosystem is primarily indirect, stemming from its ability to prevent the conditions that lead to microbial shifts associated with frothy bloat. Research on the rumen microbiome during bloat episodes reveals significant changes in microbial populations.

During frothy bloat, there is a rapid proliferation of certain microbial populations that contribute to the production of slime (exopolysaccharides), which increases the viscosity of the rumen fluid and stabilizes the foam. Studies have shown that the transition from hay to fresh alfalfa pasture can lead to increased richness and diversity of the rumen microbiota, which is a characteristic of biofilm formation. This proliferation of fiber-adherent biofilms is thought to play a role in the development of frothy bloat.

By preventing the formation of a stable foam, Poloxalene helps to maintain a more normal rumen environment. This, in turn, prevents the ecological shifts in the microbial community that are characteristic of bloat. While there is a lack of research on the direct effects of Poloxalene on specific microbial species in a non-bloat state, its primary role is to counteract the physical changes in the rumen that drive detrimental microbial imbalances.

Investigation of Poloxalene in Broader Veterinary Therapeutic and Prophylactic Contexts

While the predominant application of Poloxalene in veterinary medicine is for the prevention and treatment of frothy bloat in ruminants, its properties as a non-ionic surfactant have led to its use in other contexts, albeit to a much lesser extent.

One notable application outside of direct animal therapy is its use as a surfactant and dispersant in pesticide formulations. usda.gov In this capacity, it functions as an emulsifier and stabilizer. usda.gov

Biomedical and Pharmaceutical Research Applications of Poloxalene

Drug Delivery System Development and Characterization

Poloxalene's amphiphilic nature and self-assembly capabilities are extensively exploited in the development of sophisticated drug delivery systems. Its ability to interact with both hydrophobic and hydrophilic environments allows for enhanced solubilization, controlled release, and stabilization of various pharmaceutical compounds.

Micellar Encapsulation of Hydrophobic Pharmaceutical Compounds

Poloxalene's capacity to form micelles in aqueous solutions is crucial for improving the solubility and bioavailability of poorly water-soluble drugs. The hydrophobic core of these micelles serves as an effective reservoir for encapsulating hydrophobic pharmaceutical compounds, thereby protecting them from degradation and facilitating their transport within biological systems mdpi.comjpionline.org. The amount of drug that can be solubilized within Poloxamer micelles generally increases linearly with the concentration of the block copolymer mdpi.com. Research indicates that effective encapsulation is achieved with molecules possessing a Log P value greater than 1.4 nih.gov.

For instance, studies have demonstrated that mixed Poloxamer aggregates, such as those formed from hydrophobic Poloxamer L121 and hydrophilic Poloxamer F127 (Poloxamer 407), can significantly enhance the solubilization capacity for water-insoluble compounds. A mixture of L121/F127 (1:1% weight ratio) formed stable dispersions with a small particle size and exhibited approximately a 10-fold higher solubilization capacity for a model water-insoluble dye, Sudan (III), compared to F127 micelles alone nih.gov. This highlights the potential of Poloxalene-based micelles to overcome solubility challenges for various therapeutic agents.

Table 1: Micellar Encapsulation Properties of Poloxalene-based Systems

Poloxamer/MixtureEncapsulated CompoundSolubilization Capacity EnhancementKey ObservationReference
F127 (Poloxamer 407)FenofibrateLinear increase with copolymer concentrationPPO-rich hydrophobic domains accommodate drugs mdpi.com
L121/F127 (1:1% w/w)Sudan (III) dye~10-fold higher than F127 micellesStable nanoscale dispersions, efficient hydrophobic incorporation nih.gov
Triblock copolymerVarious hydrophobic anticancer drugsEffective for Log P > 1.4Encapsulation and stabilization of diverse hydrophobic drugs nih.gov

Controlled and Sustained Drug Release Mechanisms

Poloxalene-based systems are widely utilized for achieving controlled and sustained drug release, a critical aspect for optimizing therapeutic outcomes and reducing dosing frequency. The mechanisms governing drug release from these systems primarily involve drug diffusion, swelling of the gel matrix, and erosion of the polymer researchgate.netinternationalscholarsjournals.com.

Thermogelling Poloxamer formulations, which transition from a liquid to a viscous gel state at body temperature, are particularly effective in prolonging drug release by forming an in situ depot researchgate.netmdpi.comnih.gov. This phase transition allows for a sustained release profile as the drug diffuses through the gel network and as the gel gradually erodes researchgate.net. The rate of drug release can be precisely modulated by altering the composition of the gel matrix and the physicochemical properties of the loaded drug researchgate.net.

Research has shown that the incorporation of other biocompatible polymers, such as hydroxypropylmethyl cellulose (B213188) (HPMC E-50 LV) or κ-carrageenan, can significantly influence the release kinetics. For instance, an optimized in-situ gel formulation containing 15% w/v Poloxamer 407 and 1% w/v HPMC E-50 LV demonstrated sustained ganciclovir (B1264) release over 12 hours, with a gelation temperature of 39.0 °C and a gelation time of 183 seconds researchgate.net. Similarly, the addition of κ-carrageenan to Poloxamer 407 and Poloxamer 188 blends decreased the release rate of progesterone (B1679170) and reduced gel erosion over 48 hours, while also improving gel mechanical properties internationalscholarsjournals.com.

Table 2: Controlled Drug Release Characteristics of Poloxalene Hydrogels

Poloxamer FormulationLoaded DrugRelease MechanismRelease Duration/RateGelation TemperatureGel Strength/ErosionReference
Poloxamer 407 (15% w/v) + HPMC E-50 LV (1% w/v)GanciclovirDiffusion, swelling, erosionSustained over 12 hours39.0 °CViscosity: 64.81 cPs researchgate.net
Poloxamer 407 (28% w/w) + this compound (10-15% w/w) + κ-carrageenan (0.1% w/w)ProgesteroneDiffusion, dissolution, relaxationSlower release rate, reduced erosion24-28 °CIncreased gel strength (e.g., 73s to 206s with carrageenan) internationalscholarsjournals.com

Stabilization of Pharmaceutical Formulations

Poloxalene's surfactant properties contribute significantly to the stabilization of various pharmaceutical formulations. It functions as an emulsifying agent, solubilizing agent, and dispersing agent, preventing ingredient separation and ensuring consistent product properties mdpi.comnih.govresearchgate.net.

Poloxamers enhance the bioavailability of drugs by increasing their residence time in the body researchgate.net. Studies have shown that the inclusion of Poloxamers (e.g., Lutrol) in lipid matrices, such as those composed of glyceryl palmitostearate (Precirol ATO 5), can significantly improve the stability of controlled-release formulations during storage. Drug release from such formulations remained consistent after 6 months under varying temperature and humidity conditions nih.gov. This stabilization effect is attributed to the hydrophilic nature of Poloxamers, which can swell and create a porous network within the lipid matrix, thereby modulating drug release and maintaining formulation integrity nih.gov.

Furthermore, Poloxamers are integral in the preparation of kinetically-frozen nanoparticles through techniques like "cold washing." This method involves the dissociation of self-assembled Poloxamer chains at low temperatures, leaving behind Poloxamer-stabilized nanoparticles. This approach allows for high drug-to-excipient molar ratios and has been successfully applied to encapsulate various hydrophobic compounds, demonstrating the polymer's role in stabilizing complex nanocarrier systems researchgate.net.

Polymeric Nanocarrier Development for Drug and Genetic Material Delivery

Poloxalene is a key component in the development of polymeric nanocarriers for the targeted delivery of drugs and genetic materials. Its amphiphilic structure enables the formation of various nanostructures, including micelles and solid lipid nanoparticles, which can encapsulate and transport diverse therapeutic payloads jpionline.orgresearchgate.net.

Polymeric micelles based on Poloxamers have been extensively researched as effective carriers for poorly soluble drugs, enhancing their aqueous formulations, extending their circulation time in vivo, and improving cellular absorption, including passive targeting at tumor sites jpionline.orgnih.gov. Beyond small molecule drugs, Poloxamer-based nanocarriers have shown promise in delivering genetic material. For example, cationic solid lipid nanoparticles (SLNs) incorporating this compound have been successfully used for the efficient transfection of circular DNA and linear RNA molecules into cells. These systems demonstrated full bioactivity of the genetic material at non-toxic concentrations, highlighting Poloxamer's role in facilitating gene delivery csic.es.

This compound, in particular, has been noted for its cytoprotective activities, including its ability to seal defects in cell membranes induced by various injuries, which can be beneficial in protecting cells during the delivery process drugbank.com. This property further underscores its utility in designing robust and biocompatible nanocarriers for sensitive biological molecules.

Thermogelling Hydrogel Formulations for Biomedical Applications

Thermogelling hydrogels formulated with Poloxalene (specifically Poloxamer 407, also known as Pluronic F127, and this compound) represent a significant advancement in biomedical applications, particularly for localized and sustained drug delivery wikipedia.orgresearchgate.netnih.govontosight.ainih.gov. These hydrogels exhibit a unique thermoreversible property, remaining liquid at room temperature and transitioning into a viscous gel upon exposure to body temperature researchgate.netmdpi.comnih.govontosight.ainih.govsigmaaldrich.com. This characteristic makes them ideal for injectable formulations that can form an in situ drug depot, thereby prolonging the pharmacokinetics of the encapsulated therapeutic agent mdpi.comnih.gov.

Poloxamer 407 is widely recognized for its biocompatibility, low toxicity, good solubilizing capacity, and compatibility with various biomolecules and excipients mdpi.comontosight.aisigmaaldrich.com. The gelation temperature of these formulations can be precisely controlled by adjusting the polymer concentration, the dissolution medium (e.g., presence of inorganic salts like those in phosphate-buffered saline (PBS) can reduce gelation temperature), and the inclusion of other hydrophilic polymeric excipients mdpi.com. The addition of such excipients can also increase the gel's stiffness and mucoadhesion, which is crucial for applications requiring prolonged contact with mucosal tissues mdpi.com.

These thermogelling hydrogels are highly valuable for drug delivery via various routes, including ophthalmic, injectable, transdermal, and vaginal administration researchgate.netnih.govnih.gov. Specific research applications include their use in periodontal disease treatment mdpi.com, wound healing, anti-tumor therapy, osteogenesis, and the management of sinonasal and ophthalmic diseases nih.gov. For instance, Poloxamer 407-based hydrogels have been explored for delivering antibacterial drugs like chlorhexidine (B1668724) digluconate and doxycycline (B596269) hyclate for oral diseases, where the gel dissolution plays a significant role in drug release mdpi.com.

Tissue Engineering Scaffold Development and Evaluation

Poloxalene hydrogels are increasingly recognized as pivotal materials in tissue engineering for the development and evaluation of scaffolds. Their unique properties, including injectability, biocompatibility, and reversible thermal responsiveness, make them excellent candidates for creating supportive microenvironments for cell growth, proliferation, and differentiation mdpi.comnih.govresearchgate.net.

Poloxamer hydrogels serve as injectable scaffolds capable of loading cells or growth factors (GFs), maintaining their integrity and stability within the scaffold mdpi.comnih.govresearchgate.net. They facilitate the formation of an appropriate vascular network at the application site, which is essential for nutrient and oxygen supply to regenerating tissues mdpi.comnih.gov. Their low toxicity and injectability offer a non-invasive approach for scaffold delivery, enhancing patient compliance and broadening their clinical applicability mdpi.comnih.gov.

Furthermore, Poloxamers are considered promising bio-inks for three-dimensional (3D) printing, enabling the fabrication of scaffolds with precise architectural configurations tailored for specific tissue regeneration needs mdpi.comnih.govresearchgate.net. They improve the hydrophilicity of scaffold systems and have been shown to maintain osteoblast activity, making them suitable as osteoconductive scaffolds for bone tissue regeneration mdpi.com. For example, this compound has been demonstrated to promote the adhesion and proliferation of mouse embryonic fibroblasts at concentrations of 5% wt or higher mdpi.com.

In the context of ligament tissue engineering, poly(lactide)/Poloxamer copolymers have been designed to produce degradable scaffolds with mechanical properties suitable for anterior cruciate ligament (ACL) repair nih.gov. When associated with mesenchymal stem cells (MSCs), these polymer scaffolds promote the differentiation of MSCs toward a ligament fibroblast phenotype, indicating their potential to guide tissue regeneration at a cellular level nih.gov. The inherent pharmacological properties, biocompatibility, degradability, and high porosity of Poloxamer hydrogels also contribute to their effectiveness in promoting wound healing mdpi.com.

Table 3: Poloxalene Applications in Tissue Engineering Scaffolds

Application AreaPoloxamer Type/FormulationKey ContributionsResearch FindingsReference
General Tissue EngineeringPoloxamer hydrogelsInjectable scaffolds for cells/GFsMaintain cell/GF integrity, support vascular network formation, non-invasive mdpi.comnih.govresearchgate.net
Bone Tissue EngineeringPoloxamer hydrogelsOsteoconductive scaffoldsImprove hydrophilicity, maintain osteoblast activity, promote bone regeneration mdpi.com
Cell Adhesion/ProliferationThis compound (≥5% wt)Promotes cell adhesion/proliferationIncreased adhesion and proliferation of mouse embryonic fibroblasts mdpi.com
Ligament Tissue EngineeringPoly(lactide)/Poloxamer copolymersDegradable scaffolds for ACL repairSuitable mechanical properties, promote MSC differentiation to ligament fibroblasts nih.gov
Wound HealingPoloxamer hydrogelsPromotes wound healingExhibity degradability, high porosity, biocompatibility mdpi.com
3D PrintingPoloxamer hydrogelsBio-inks for precise scaffold fabricationCandidates for 3D printing of tissue scaffolds mdpi.comnih.govresearchgate.net

Biocompatibility and Cytotoxicity Assessments of Poloxalene-based Materials

Poloxalene is generally considered to have low toxicity, biodegradability, and good biocompatibility, making it a suitable material for biomedical applications. mdpi.comresearchgate.net Studies have shown that poloxamer-based materials, including those containing poloxalene, can improve cellular affinity and support cell viability. mdpi.com For instance, poly(pluronic-co-L-lactide) (Pluronic-PLLA) scaffolds, which incorporate a type of poloxalene, have demonstrated good biocompatibility and non-toxicity in MTT assays. nih.gov

Cell Adhesion, Proliferation, and Differentiation Studies on Scaffolds

Poloxalene-based scaffolds are investigated for their ability to support cell adhesion, proliferation, and differentiation, crucial aspects for tissue engineering. Poloxamer hydrogels, similar to extracellular matrix (ECM), possess high water content, porosity, injectability, and structural flexibility, creating a suitable microenvironment for cell interactions. mdpi.com The rough surface and complex network of these hydrogels induce high cell attachment and improve cell-scaffold interactions. mdpi.com For example, this compound has been shown to promote the adhesion and proliferation of mouse embryonic fibroblasts at concentrations of 5% wt or higher. mdpi.com Furthermore, electrospun Pluronic-PLLA composite scaffolds have been observed to provide a suitable environment for good osteoblast cell attachment and proliferation in vitro, suggesting their potential in bone tissue engineering. nih.gov

Research into Poloxalene-Enhanced Medical Imaging Agents

Poloxalene's properties, particularly its ability to form micelles and interact with various biological systems, make it a subject of research for enhancing medical imaging agents. smolecule.com The incorporation of imaging agents into poloxalene benzoyl ester polymers can enhance their utility in diagnostic imaging techniques. ontosight.ai Poloxamers, including poloxalene, are used in medical imaging applications. researchgate.netnih.gov Companies in the field of diagnostic imaging are also focusing on developing contrast agents for magnetic resonance (MR) and computed tomography (CT), including gadolinium-free alternatives, where poloxalene's properties could be relevant for improving imaging quality and patient safety. sanochemia.combracco.com

Applications in Cell Culture and Biotechnology Research

Poloxalene plays a significant role in various cell culture and biotechnology applications due to its surfactant properties. smolecule.com

Poloxalene is commonly used in cell culture media to prevent unwanted cell attachment to surfaces and to reduce cell aggregation, thereby facilitating the growth of cells in suspension. smolecule.comatamanchemicals.com This is particularly important for studying various cellular processes and for applications in cell therapy. smolecule.com this compound, a type of poloxalene, is effective at working concentrations around 0.1% for reducing foaming in stirred cultures and preventing cell attachment to glass. atamanchemicals.com It also protects cells in suspension from shear stress during transfer, freezing, thawing, and stirring. atamanchemicals.com

Poloxalene can be utilized in the extraction and purification of biomolecules from cells. smolecule.com Its amphiphilic structure allows it to interact with cellular membranes and proteins, altering their stability and function, which can be beneficial in isolating specific biomolecules. For instance, polyethylene (B3416737) glycol (PEG)-oxirane, which is related to poloxalene, has been used to derivatize proteins and antibodies for selective extraction in immunoaffinity partitioning, demonstrating its utility in purification processes. nih.gov The compound's ability to alter the surface tension of aqueous solutions also influences the activity of enzymes and the stability of protein complexes, which can be leveraged in purification strategies.

Poloxalene as a Vehicle or Carrier in Toxicology Studies

Poloxalene is frequently employed as a vehicle or carrier for test compounds in toxicology studies. smolecule.comccras.nic.indntb.gov.ua This is primarily due to its general consideration as non-toxic and well-tolerated, allowing researchers to administer test compounds without introducing additional confounding factors from the vehicle itself. smolecule.comnih.govusda.gov For example, poloxalene has been investigated as a vehicle for intramuscular injections in rabbits to assess muscle toxicity caused by potential poloxamer injection vehicles. nih.govnih.gov Studies have also examined the effect of poloxalene on lipid absorption in rats when incorporated into diets. nih.gov As a carrier, poloxalene can potentially enhance the delivery and efficacy of various therapeutic agents in research settings, including those for toxicological assessments.

Research on Mitigation of Substance Toxicity in Experimental Models

Poloxalene, particularly its variant Pluronic F-68, has been investigated for its role in mitigating substance toxicity and protecting biological systems in experimental settings. It is generally considered non-toxic and well-tolerated, making it a suitable vehicle or carrier for test compounds in toxicology studies, thereby preventing additional confounding factors from being introduced wikipedia.org. Furthermore, Poloxalene can actively mitigate the toxicity of certain substances, offering a protective effect on cells or organisms during experiments wikipedia.org.

Studies have shown that this compound, a type of poloxamer to which Poloxalene belongs, exerts protective actions against oxidative stress and inflammation across various experimental models. For instance, in a rat model of excitotoxic injury, immediate intrathecal administration of this compound led to a reduction in neuronal loss, evidenced by smaller spherical excitotoxic lesions fishersci.pttandfonline.com. In a murine hind-limb model, this compound attenuated ischemia-reperfusion injury, indicated by decreased myocyte injury, preserved tissue adenosine (B11128) 5'-triphosphate (ATP) levels, and improved survival rates fishersci.pttandfonline.com. This protective mechanism is attributed to this compound's ability to seal defects in cell membranes fishersci.pt.

However, the specific effects of Poloxalene can vary depending on the experimental context. In a study investigating the prevention of neutrophil-mediated injury to endothelial cells by perfluorochemicals, Pluronic F68 (Poloxalene) did not exhibit an effect on neutrophil adherence, unlike other components such as perfluorocarbons which significantly reduced it nih.gov. This highlights the specificity of Poloxalene's mitigating actions, suggesting its protective role is not universal across all forms of cellular injury or interactions.

Investigations into Systemic Effects on Lipid Absorption and Metabolism

Research has extensively explored the systemic effects of Poloxalene on lipid absorption and metabolism, primarily in animal models. These investigations have revealed that Poloxalene can significantly influence various aspects of lipid handling within the body, with outcomes often dependent on dietary factors and the specific form of Poloxalene used.

A study using poloxalene 2930 in rats demonstrated its impact on lipid absorption, food intake, and serum cholesterol concentrations nih.govnih.gov. Under acute conditions, when poloxalene 2930 was infused intraduodenally alongside a lipid meal, an abnormal accumulation of absorbed lipid was observed in the enterocytes. This effect, however, was reversible upon termination of the treatment nih.gov. Long-term administration of poloxalene in semipurified diets led to alterations in food intake, weight gain, fecal fat output, and serum cholesterol levels. The composition of the diet played a considerable role in these results. For instance, when semipurified diets were employed, food intake and weight gain were maximized at the highest dietary fat content. Conversely, when poloxalene was administered in ground chow, food intake remained unaffected, and weight gain was only slightly, yet significantly, reduced compared to controls, a consequence of mild fat malabsorption nih.gov.

Table 1: Effects of Long-Term Poloxalene 2930 Administration in Rats on Lipid Metabolism Parameters

Dietary ContextFood IntakeWeight GainFecal Fat OutputSerum CholesterolNotesSource
Semipurified DietsIncreasedIncreasedAffectedAffectedGreatest with higher dietary fat content nih.gov
Ground ChowUnaffectedSlightly lessMild malabsorptionAffectedCompared to controls nih.gov

Further investigations into the effects of specific Poloxalene variants on lipid absorption provided more detailed insights. Pluronic L-81, a type of Poloxalene, was found to be highly effective in inhibiting the absorption of triolein (B1671897) in rats, a type of triglyceride. However, it did not inhibit the absorption of cholesterol uni-freiburg.de. In contrast, the benzoyl ester of Pluronic L-81 (BEP-II) demonstrated efficacy in inhibiting the absorption of both triolein and cholesterol uni-freiburg.de. The mechanism of action for Pluronic L-81's inhibition of triolein absorption may partly involve delaying gastric emptying, while the inhibitory activity of purified BEP preparations was primarily linked to intestinal mechanisms of lipid absorption, as they had minimal effect on gastric emptying uni-freiburg.de.

Table 2: Comparative Effects of Pluronic L-81 and its Benzoyl Esters on Lipid Absorption in Rats

CompoundTriolein Absorption InhibitionCholesterol Absorption InhibitionPrimary Mechanism of ActionSource
Pluronic L-81EffectiveNo inhibitionPartially gastric emptying uni-freiburg.de
BEP-IIAlmost as effectiveInhibitedIntestinal mechanisms uni-freiburg.de
Crude BEPLess effectiveNot specifiedNot specified uni-freiburg.de
BEP-I and BEP-IIILimited activityLimited activityNot specified uni-freiburg.de

Beyond direct absorption, poloxalene 2930 has also been shown to exert a systemic effect on lipoproteins, which may contribute to its antiatherogenic action. In rabbits fed an atherogenic diet, supplementing the diet with poloxalene 2930 prevented certain alterations in lipoprotein composition. Specifically, in all groups on the atherogenic diet, the percentage of apolipoprotein E in very low-density lipoproteins (VLDL) and high-density lipoproteins (HDL) increased. This occurred in Poloxalene-treated rabbits even when serum cholesterol levels were normal or slightly elevated, suggesting a broader systemic influence on lipid metabolism nih.gov.

Advanced Research Methodologies for Poloxalene Studies

Development and Validation of In Vitro Biological Models

The development and validation of in vitro biological models are crucial for understanding the fundamental mechanisms of Poloxalene's action and for preliminary screening of its properties. These models provide controlled environments that mimic complex biological systems, allowing for precise measurement and analysis.

A primary application of in vitro models for Poloxalene involves simulating rumen conditions to study its efficacy in mitigating frothy bloat in ruminants. Researchers utilize these models, which replicate the rumen's pH, temperature, and feed composition, to measure foam stability before and after Poloxalene administration. This approach helps to experimentally validate Poloxalene's role as a surfactant that disrupts stable foam formation by reducing surface tension at the liquid-gas interface . Furthermore, in vitro studies can quantify the surfactant efficacy by analyzing changes in ruminal gas production and fermentation parameters, such as volatile fatty acid profiles .

Beyond its veterinary applications, Poloxalene, often referred to by its poloxamer trade names like Pluronic, has been explored in tissue engineering. For instance, in vitro osteoblast cell culture studies have utilized Pluronic-PLLA scaffolds to demonstrate good cell attachment and biocompatibility, suggesting potential applications in regenerative medicine nih.gov. These in vitro systems provide a platform to assess cellular interactions and material compatibility without the complexities of living organisms.

Design and Analysis of In Vivo Translational Research Trials

In vivo translational research trials are essential for validating findings from in vitro studies in living systems and for assessing the compound's behavior and efficacy in a more complex, physiological context. Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice, fostering collaboration between researchers and clinicians unicancer.fr.

In the context of Poloxalene's use in preventing frothy bloat, in vivo trials are conducted with cattle grazing on bloat-provoking pastures. These trials involve comparing rumen froth volume between treated and control groups, often assessed through techniques like cannulation or ultrasonography . Critical experimental design considerations for such dose-response studies include ensuring continuous access to Poloxalene during high-risk periods to simulate field conditions, incorporating appropriate control groups (e.g., placebo, or other treatments like monensin), and meticulously measuring outcome metrics such as rumen foam stability, gas production, and clinical bloat incidence . Statistical power is a vital consideration to ensure the reliability of the results .

Ruminants serve as important animal models in agricultural and biomedical research, making them suitable subjects for in vivo studies on Poloxalene's effects on conditions like frothy bloat nih.gov. In vivo studies are crucial for understanding the systemic fate and interactions of compounds within a living organism, which can be challenging to replicate solely in vitro frontiersin.org. Poloxamers, including Poloxalene, are also investigated in preclinical animal models for their potential as vaccine adjuvants, with advanced equipment and technologies implemented to characterize in vivo immune responses researchgate.netvaccine-research-institute.fr.

Spectroscopic and Microscopic Characterization Techniques for Poloxalene Structures

A comprehensive understanding of Poloxalene's structure and behavior at the molecular and supramolecular levels relies heavily on advanced spectroscopic and microscopic characterization techniques. These methods provide insights into its chemical composition, physical state, and morphological features.

Spectroscopic Techniques: Various spectroscopic methods are employed to characterize Poloxalene and related poloxamers:

Raman Spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are used to identify functional groups and study molecular vibrations, providing information on chemical bonds and interactions within the Poloxalene structure and its formulations nih.govnih.govmdpi.com.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly proton NMR (¹H NMR), is instrumental in confirming the chemical structure and composition of copolymers like Poloxalene, including the ratios of their constituent blocks (e.g., poly(ethylene oxide) and poly(propylene oxide)) nih.gov.

X-ray Diffraction (XRD) is applied to investigate the crystalline structure, polymorphism, and phase transitions of Poloxalene, especially when it forms solid dispersions or aggregates nih.govmdpi.com.

High-speed Differential Scanning Calorimetry (Hyper-DSC) is utilized to assess the solubility of other compounds within molten and solid Poloxalene matrices and to study its thermal properties nih.gov.

Energy-dispersive X-ray spectroscopy (EDS) and X-ray photoelectron spectroscopy (XPS) can be used to determine the elemental composition of Poloxalene-containing materials and analyze surface chemistry mdpi.comucsd.edu.

Microscopic Techniques: Microscopic techniques offer visual and structural insights into Poloxalene's morphology and its interactions within various systems:

Transmission Electron Microscopy (TEM) provides high-resolution images of internal structures and can resolve details at the nanoscale, offering insights into the arrangement of polymer chains or the formation of micelles mdpi.comucsd.edu.

Atomic Force Microscopy (AFM) allows for the topographical characterization of Poloxalene surfaces at the nanoscale, providing information on roughness, stiffness, and the organization of self-assembled structures mdpi.comucsd.edu.

Fluorescence Microscopy can be employed to study the distribution and localization of Poloxalene in biological models, especially when fluorescently tagged, or to assess cellular interactions with Poloxalene-containing scaffolds nih.govnih.gov.

These techniques collectively provide a comprehensive suite of tools for elucidating the complex structural and chemical properties of Poloxalene.

Computational Modeling and Simulation Approaches for Poloxalene Behavior

Computational modeling and simulation approaches have emerged as powerful tools in modern scientific research, offering a means to predict and understand the behavior of complex systems, including chemical compounds like Poloxalene, without extensive physical experimentation. These methods provide insights into mechanisms at various levels, from subcellular to whole organism nih.gov.

In the context of Poloxalene, computational modeling can be applied to simulate its molecular dynamics, self-assembly into micelles, and interactions with biological membranes or other molecules. While specific computational studies focusing solely on Poloxalene were not detailed in the provided search results, the general principles of computational bioengineering and polymer science are directly applicable amazon.comodu.eduwiley.com. Methodological approaches include:

Finite Element Method (FEM): Useful for simulating mechanical properties, stress distribution, and deformation in Poloxalene-containing materials or biological tissues interacting with Poloxalene.

Dissipative Particle Dynamics (DPD): A mesoscopic simulation technique suitable for studying the self-assembly of amphiphilic copolymers like Poloxalene into micelles or other supramolecular structures in solution. It can capture the dynamics of these aggregates and their response to environmental changes.

Lattice Boltzmann Method (LBM): Applicable for simulating fluid dynamics, such as the flow of Poloxalene solutions or its interaction with gas bubbles in the context of bloat prevention.

These computational tools are increasingly integrated into translational medical research, aiding in disease understanding, diagnosis, and drug discovery by providing a predictive framework for complex biological interactions nih.gov. They can enhance the utilization of human-derived data and contribute to the refinement of high-cost experimental research by guiding experimental design and interpreting results nih.gov. Simulation models are capable of incorporating diverse data inputs to predict system behavior wikimedia.org.

Small-Angle Neutron Scattering (SANS) for Structural Elucidation of Poloxalene Aggregates

Small-Angle Neutron Scattering (SANS) is an exceptionally powerful technique for elucidating the structural properties of materials, particularly soft matter systems like polymers and amphiphiles, within the mesoscopic range (typically 1 to 1000 nm) epj-conferences.orgiaea.orgmdpi.combnc.hu. Given Poloxalene's nature as a triblock copolymer known to form micelles and aggregates, SANS is an invaluable tool for its characterization.

SANS provides detailed information on the three-dimensional structure of materials, including the shape, size, volume, mass, and fractal dimension of individual objects (form factor), as well as how these objects are organized and interact within a continuous medium (structure factor) epj-conferences.org. This makes it ideal for studying the self-assembly processes of Poloxalene into micelles or other complex aggregates in solution mdpi.com.

Key advantages of SANS for Poloxalene studies include:

Contrast Variation: Neutrons interact with atomic nuclei, and their scattering cross-section can vary significantly between isotopes, notably hydrogen (H) and deuterium (B1214612) (D). This allows for selective "contrast matching" or "contrast variation" by deuterating specific components of a system (e.g., solvent or polymer blocks), making it possible to highlight or hide certain parts of the structure and obtain unique information that might be inaccessible by other techniques iaea.orgmdpi.combnc.hu.

Penetration and Non-Destructive Nature: Neutrons penetrate deeply into matter and are non-destructive, enabling in situ studies of Poloxalene under various conditions, often without extensive sample preparation iaea.orgbnc.hu.

Sensitivity to Light Atoms and Neighboring Elements: Unlike X-rays, neutrons are highly sensitive to light atoms (like hydrogen) and can distinguish between neighboring elements more easily, which is beneficial for organic polymers like Poloxalene mdpi.com.

SANS can precisely identify order-disorder transitions and monitor changes in macromolecular conformations, which are critical for understanding the thermogelling properties and stability of Poloxalene aggregates mdpi.com. Time-resolved SANS can also be applied to analyze structural changes and rheological properties, particularly relevant for hydrogel systems formed by poloxamers mdpi.com.

Theoretical Frameworks and Future Research Trajectories

Conceptual Frameworks Guiding Poloxalene Research

Poloxalene is fundamentally understood within the conceptual framework of its chemical structure: a poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO) triblock copolymer usda.govsigmaaldrich.comresearchgate.net. This amphiphilic architecture, characterized by hydrophilic PEO end blocks and a hydrophobic PPO central block, dictates its behavior in aqueous solutions, most notably its propensity for self-assembly into micellar structures acs.orgmdpi.comnih.gov. A central conceptual framework in Poloxalene research is the phenomenon of micellization, a reversible process that occurs when the polymer concentration and temperature exceed specific thresholds, known as the critical micellar concentration (CMC) and critical micellar temperature (CMT), respectively acs.orgnih.gov. The driving force behind micelle formation is the reduced solubility of the hydrophobic PPO blocks at elevated temperatures, leading to their aggregation in the micellar core, while the hydrophilic PEO units form the corona in contact with the solvent acs.orgmdpi.comacs.org. The thermodynamic parameters governing this process, including its endothermic and entropy-driven nature, and the desolvation of PPO groups, are integral to this conceptual understanding mdpi.comacs.org. Researchers also consider how variables such as polymer concentration, temperature, and the presence of various additives influence the resulting micellar size, shape, and aggregation number nih.govnih.gov.

Theoretical Models of Surfactant and Block Copolymer Behavior

The intricate behavior of Poloxalene, as a representative block copolymer surfactant, is frequently elucidated through various theoretical models that describe its self-assembly processes and micellar structures. The micellization of Pluronic triblock copolymers, a family encompassing Poloxalene, has been modeled using mean-field lattice theory. This theoretical approach allows for the examination of key parameters such as the critical micelle concentration, aggregation number, and hydrodynamic radius, along with their temperature dependence, by considering the polymer units and their internal states within heterogeneous systems acs.org. The broader theory of self-assembly posits that amphiphilic molecules spontaneously form ordered, stable structures like micelles without external direction, driven by the minimization of free energy and stabilized by non-covalent interactions such as hydrogen bonding and van der Waals forces universe-review.caresearchgate.net. For Poloxalene micelles, a core-shell spherical model is widely employed to provide a quantitative description of their structure, encompassing size, shape, aggregation number, and detailed composition nih.gov. This model facilitates the investigation of structural changes induced by varying environmental conditions, including temperature, pH, and the incorporation of swelling agents like toluene (B28343) and 1,3,5-trimethylbenzene (TMB) nih.gov. The hydrophobic interaction is recognized as a predominant factor in stabilizing micelle formation, and the thermodynamic parameters associated with this interaction are subjects of extensive theoretical and experimental investigation acs.org.

Integration of Poloxalene Research into Broader Polymer Science Theories

Research on Poloxalene significantly contributes to and integrates with overarching polymer science theories, particularly those pertaining to block copolymer self-assembly, solution thermodynamics, and phase behavior. Its characteristic temperature-dependent micellization and sol-gel transition properties align with fundamental principles governing thermo-responsive polymers researchgate.netnih.gov. The ability to tune Poloxalene's rheological properties by altering its block composition, molecular weight, and the presence of salts provides valuable empirical data that serve to validate and refine theoretical predictions in polymer physics regarding polymer solution viscosity and microstructure umn.edu. The observed phenomenon of enthalpy-entropy compensation during Poloxalene micellization further enriches the understanding of hydrophobic interactions within diverse polymer systems acs.org. Moreover, studies investigating the synergistic effects of binary poly(oxypropylene-oxyethylene) copolymers, including Poloxalene, in reducing bacterial retention on surfaces demonstrate the practical application of theoretical approaches that combine polymer behavior with principles of binding energetics to surfaces, thereby advancing the field of polymer surface science nih.gov. The nascent "assembly theory," which quantifies molecular complexity based on the minimal synthetic steps required, could potentially offer a novel theoretical lens for understanding the hierarchical formation and inherent complexity of block copolymers like Poloxalene wikipedia.org.

Interdisciplinary Research Opportunities in Poloxalene Science

The distinctive properties of Poloxalene as an amphiphilic block copolymer foster numerous interdisciplinary research opportunities, grounded in its theoretical principles. Its established surfactant activity and ability to modify surface tension, traditionally explored in veterinary medicine for the prevention of frothy bloat in ruminants usda.govalberta.caresearchgate.net, offer a fertile ground for theoretical investigations into foam stability and fluid dynamics within complex biological systems, bridging veterinary science with physical chemistry. The inherent self-assembly capabilities of Poloxalene and other Pluronics position them as excellent model systems for fundamental studies in supramolecular chemistry and nanotechnology, particularly in the rational design of sophisticated nanostructures for diverse applications nih.govresearchgate.netresearchgate.net. For instance, their utility as templates in the synthesis of ordered mesoporous materials, such as SBA-15, exemplifies a significant intersection with materials science and inorganic chemistry, where the polymer's self-assembly principles guide the formation of novel porous architectures nih.gov. Furthermore, investigations into Poloxalene's effects on biological membranes and its hemorheological properties underscore a strong interdisciplinary link to biophysics and biomedical engineering, promoting research into its molecular-level interactions with biological systems researchgate.net. The exploration of its potential interactions with analytical markers, such as n-alkanes in dietary studies, highlights an interdisciplinary challenge at the nexus of analytical chemistry and animal nutrition researchgate.net.

Emerging Research Challenges and Future Directions for Poloxalene Application

Future research on Poloxalene is poised to address several emerging challenges and explore novel applications, often necessitating a deeper theoretical understanding and the development of advanced computational models. A significant challenge lies in fully elucidating the formation mechanisms and characteristics of complex self-assembled structures beyond simple spherical micelles, such as wormlike micelles (WLMs), which are currently less understood despite their potential for tunable rheological properties umn.edu. This area demands the application of advanced theoretical models to predict and control their formation more precisely. Enhancing the stability and drug loading capacity of Poloxalene-based micelles for advanced drug delivery systems remains a critical research frontier, requiring a more profound theoretical grasp of polymer-drug interactions and micellar integrity under various physiological conditions nih.gov. The development of novel therapeutic strategies that leverage Poloxalene's inherent temperature-dependent self-assembly characteristics represents an active and promising area of investigation researchgate.netresearchgate.net. Moreover, theoretical studies are essential to unravel the precise molecular mechanism of action of Poloxalene in complex biological environments, moving beyond a simplified view of surface tension reduction to encompass more nuanced molecular interactions usda.gov. The increasing integration of computational modeling techniques, including molecular dynamics simulations and self-consistent field theories, will be pivotal for accurately predicting the behavior of Poloxalene under diverse conditions and for designing new block copolymer architectures with precisely tailored properties for specific applications. This includes exploring novel chemical modifications of Poloxalene to enhance its functionality and selectivity in targeted applications.

Q & A

Basic: What experimental models are commonly used to evaluate Poloxalene's anti-bloating efficacy in ruminants?

Researchers typically employ in vivo trials with cattle grazing bloat-provoking pastures (e.g., legumes or small grains) to measure outcomes like bloat incidence, severity, and mortality rates. Controlled supplementation protocols involve preconditioning calves to Poloxalene via feeders before pasture exposure to ensure consistent intake . In vitro simulated rumen systems are also used to quantify foam stability reduction by measuring surface tension (e.g., 34 dyn/cm at 0.1% concentration in water) and viscosity changes .

Basic: How does Poloxalene's molecular structure influence its surfactant properties?

Poloxalene is a triblock copolymer (EO-PO-EO) with hydrophilic ethylene oxide (EO) and hydrophobic propylene oxide (PO) segments. The EO/PO ratio (e.g., 20:70:20 in Sigma-Aldrich’s formulation) determines its hydrophilic-lipophilic balance (HLB), which governs foam disruption in the rumen. Higher EO content enhances water solubility and stabilizes oil-in-water emulsions, while PO disrupts lipid membranes in frothy bloat . Structural parameters like molecular weight (~5,800 Da) and PEG content (30 wt.%) further affect interfacial activity .

Advanced: How can researchers reconcile contradictory findings in Poloxalene efficacy studies across different cattle populations?

Discrepancies often arise from variations in dosage (e.g., 15–20 cents/calf/day ), administration timing (preconditioning vs. reactive use ), and breed-specific rumen physiology. To address this, employ multivariable regression models to isolate factors like pasture type (e.g., wheat vs. legumes ), animal age, and microbial diversity. Meta-analyses of historical datasets (e.g., mortality rates, weight gain) can identify confounding variables and standardize protocols .

Advanced: What methodologies are recommended for optimizing Poloxalene's EO/PO ratio for targeted surfactant activity?

Systematic in vitro screening using response surface methodology (RSM) can optimize EO/PO ratios. Key parameters include:

  • Surface tension : Measured via pendant drop tensiometry at rumen-like pH (5.5–6.5).
  • Critical micelle concentration (CMC) : Determined using conductivity or dye solubilization assays.
  • Foam stability : Quantified via gas retention tests in simulated rumen fluid .
    In vivo validation should follow, testing candidate formulations in controlled grazing trials with metrics like bloat severity scores .

Basic: What analytical techniques are used to characterize Poloxalene's purity and stability in feed formulations?

  • HPLC-SEC : Size-exclusion chromatography to verify molecular weight distribution (e.g., Mn ~5,800).
  • FTIR/NMR : Confirm block copolymer structure and EO/PO ratios.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under storage conditions (e.g., >20°C).
  • Viscosity measurements : Brookfield viscometry at 60°C to ensure consistency (e.g., 350 cP) .

Advanced: How should researchers design dose-response studies to establish Poloxalene's therapeutic window?

Use a factorial design with variables:

  • Dosage : 0.5–2.0 g/kg feed, incrementally tested.
  • Administration frequency : Daily vs. intermittent during high-risk periods.
    Outcome measures include rumen pH, volatile fatty acid profiles, and clinical bloat scores. Nonlinear mixed-effects modeling can identify threshold concentrations for efficacy while avoiding surfactant overdosing, which may impair rumen function .

Basic: What statistical approaches are appropriate for analyzing Poloxalene's impact on bloat-related mortality?

Cox proportional hazards models can evaluate mortality risk reduction, adjusting for covariates like pasture type and herd size. Binomial regression is suitable for bloat incidence rates (e.g., 2–3% mortality ), while ANOVA compares weight gain differences between Poloxalene and control groups (e.g., monensin ). Ensure power analysis to justify sample sizes in field trials .

Advanced: What strategies mitigate Poloxalene degradation in feed under varying environmental conditions?

  • Stability testing : Accelerated aging studies (40°C/75% RH) with HPLC monitoring of copolymer integrity.
  • Encapsulation : Microencapsulation in lipid matrices to protect against moisture and oxidation.
  • Co-supplementation : Antioxidants (e.g., vitamin E) to preserve surfactant activity in stored feed .

Basic: How do researchers validate Poloxalene's biological activity beyond in vitro assays?

Ex vivo models using rumen fluid from fistulated cattle can measure gas production and foam height reduction. Comparative trials with positive controls (e.g., monensin) and placebo groups are critical. Histopathological analysis of rumen epithelium post-treatment assesses safety .

Advanced: What pharmacokinetic challenges arise in translating Poloxalene efficacy from cattle to other ruminants?

Species-specific differences in rumen retention time and microbial metabolism require:

  • Compartmental modeling : To predict residence time and dosage adjustments.
  • Metagenomic profiling : Identify microbiome variations affecting Poloxalene degradation (e.g., esterase activity). Cross-species trials in sheep or goats with rumen cannulation enable direct sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Poloxamer 188
Reactant of Route 2
Poloxamer 188

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.